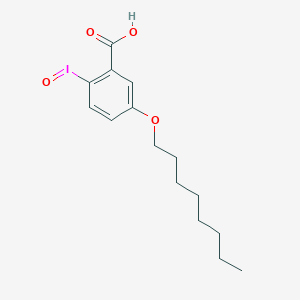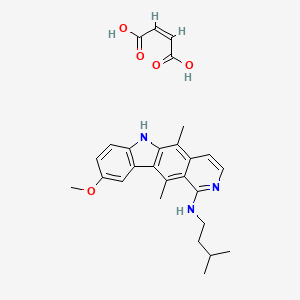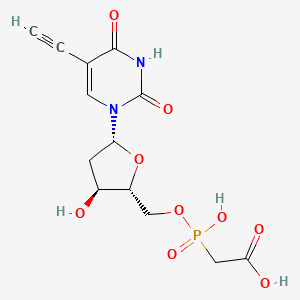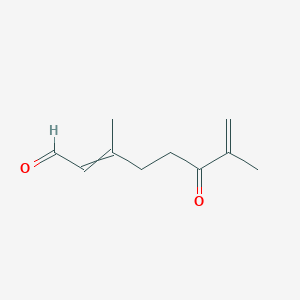
3,7-Dimethyl-6-oxoocta-2,7-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-6-oxoocta-2,7-dienal, also known as β-Citral or Neral, is an organic compound with the molecular formula C10H16O. It is a type of aldehyde and is one of the two isomers of citral, the other being geranial. This compound is known for its lemon-like odor and is commonly found in the essential oils of various plants, including lemongrass and lemon myrtle .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethyl-6-oxoocta-2,7-dienal can be synthesized through several methods. One common synthetic route involves the oxidation of geraniol or nerol, which are alcohols derived from essential oils. The oxidation process typically uses reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the acid-catalyzed isomerization of citral. This method involves the use of acidic catalysts such as sulfuric acid or phosphoric acid to convert citral into its isomeric forms, including neral .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-6-oxoocta-2,7-dienal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used under anhydrous conditions.
Major Products Formed
Oxidation: this compound can be oxidized to form 3,7-dimethyl-6-oxo-octanoic acid.
Reduction: Reduction can yield 3,7-dimethyl-6-octen-1-ol.
Substitution: Nucleophilic substitution can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
3,7-Dimethyl-6-oxoocta-2,7-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the flavor and fragrance industry due to its lemon-like odor
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-6-oxoocta-2,7-dienal involves its interaction with various molecular targets and pathways. It can act as an antimicrobial agent by disrupting the cell membranes of bacteria and fungi. In terms of its anti-inflammatory effects, it may inhibit the production of pro-inflammatory cytokines and enzymes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Geranial (3,7-Dimethyl-2,6-octadienal): Another isomer of citral with a similar structure but different spatial arrangement.
Citronellal (3,7-Dimethyloct-6-en-1-al): A related compound with a similar lemon-like odor but different chemical properties.
Linalool (3,7-Dimethylocta-1,6-dien-3-ol): An alcohol with a similar structure but different functional group.
Uniqueness
3,7-Dimethyl-6-oxoocta-2,7-dienal is unique due to its specific isomeric form, which gives it distinct chemical and physical properties. Its lemon-like odor and its presence in essential oils make it particularly valuable in the flavor and fragrance industry .
Properties
CAS No. |
115433-62-0 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3,7-dimethyl-6-oxoocta-2,7-dienal |
InChI |
InChI=1S/C10H14O2/c1-8(2)10(12)5-4-9(3)6-7-11/h6-7H,1,4-5H2,2-3H3 |
InChI Key |
LXIPGUNSTUEJPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)CCC(=CC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


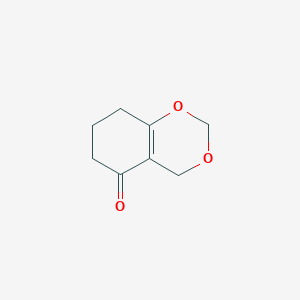
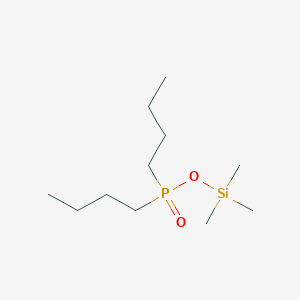
![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)
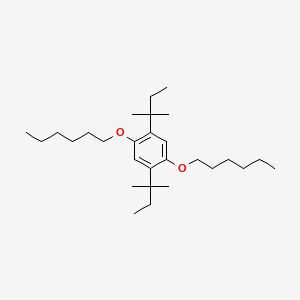
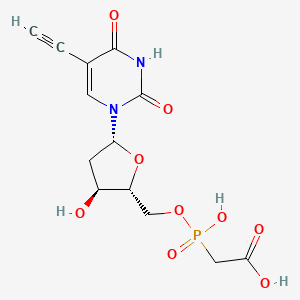
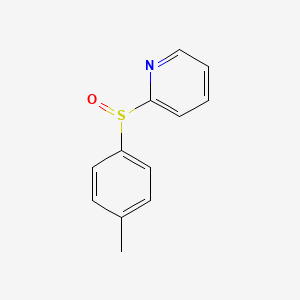
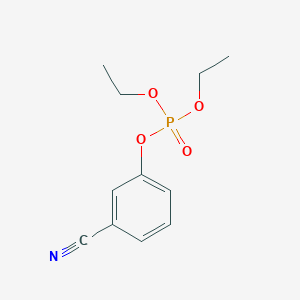
![1-[(Prop-2-en-1-yl)oxy]hept-3-yne](/img/structure/B14303666.png)

![3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile](/img/structure/B14303675.png)
![1,1'-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene)](/img/structure/B14303678.png)
